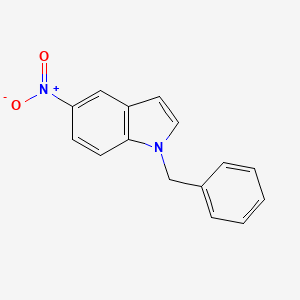

1-Benzyl-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-17(19)14-6-7-15-13(10-14)8-9-16(15)11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONPVIGEVNTHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431871 | |

| Record name | 1-Benzyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65795-95-1 | |

| Record name | 1-Benzyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 1 Benzyl 5 Nitro 1h Indole

Precursor Synthesis and Indole (B1671886) Core Functionalization

The synthesis of 1-benzyl-5-nitro-1H-indole is a multi-step process that hinges on the successful formation of the core indole structure followed by specific functionalization. The key steps involve the regioselective introduction of a nitro group onto the indole ring system and the subsequent attachment of a benzyl (B1604629) group to the indole nitrogen.

Regioselective Nitration of Indole Systems to Afford 5-Nitroindole (B16589) Derivatives

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic substitution. bhu.ac.in However, the pyrrole (B145914) ring portion is significantly more reactive than the benzene (B151609) ring. This inherent reactivity presents a challenge for regioselective functionalization, as electrophilic attack preferentially occurs at the C3 position. bhu.ac.in Direct nitration of indole under strongly acidic conditions often leads to polymerization or the formation of undesired isomers. bhu.ac.in

To achieve regioselective nitration at the C5 position, specific strategies must be employed. One effective method involves the nitration of N-protected indolines, which can then be aromatized to the corresponding indole. For instance, an efficient and straightforward process has been developed for the C5 nitration of N-protected indolines using ferric nitrate (B79036) as the nitrating agent under mild conditions, yielding the desired products in moderate to excellent yields. tandfonline.comfigshare.com

Alternatively, controlling the reaction conditions during the nitration of indole itself can favor the formation of the 5-nitro derivative. While many nitrating agents like benzoyl nitrate tend to yield 3-nitroindoles, the use of traditional acidic conditions such as a mixture of nitric and sulfuric acids can lead to substitution at the C5 position. bhu.ac.in This is because protonation at the highly nucleophilic C3 position under strongly acidic conditions deactivates the pyrrole ring towards further electrophilic attack, thereby directing the incoming nitronium electrophile to the benzene ring, primarily at the C5 position. bhu.ac.in The choice of solvent and protecting groups on the indole nitrogen can also significantly influence the regioselectivity of the nitration reaction. nih.gov

N-Alkylation Strategies for Benzyl Group Introduction

Once 5-nitro-1H-indole is obtained, the next crucial step is the introduction of the benzyl group at the N1 position. This is typically achieved through N-alkylation reactions.

The most common approach for the N-benzylation of 5-nitroindole is a nucleophilic substitution reaction (S_N2). In this method, the indole nitrogen is first deprotonated by a base to form a nucleophilic indole anion. This anion then attacks an electrophilic benzyl source, typically benzyl chloride or benzyl bromide, to form the N-C bond. google.comnih.gov

A variety of bases and solvent systems can be utilized for this transformation. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) are highly effective for generating the indole anion. researchgate.net Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also frequently used, often requiring heating or microwave irradiation to proceed efficiently. nih.gov The choice of base is critical, as the 5-nitroindole nucleus can be sensitive to harsh conditions.

To enhance the reaction rate and efficiency, particularly with less reactive substrates or milder bases, phase-transfer catalysts can be employed. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) chloride (TBAC), have been shown to significantly reduce reaction times for the N-benzylation of indoles under liquid-solid phase-transfer conditions. google.com

Table 1: Conditions for N-Alkylation of Indole Derivatives

| Indole Substrate | Alkylating Agent | Base / Catalyst | Solvent | Conditions | Outcome | Reference |

| Isatin | Benzyl Halide | K₂CO₃ or Cs₂CO₃ | DMF / NMP | Microwave Irradiation | Efficient N-benzylation | nih.gov |

| 5-Bromoindole | Benzyl Chloride | KOH / TBAC | Toluene | 50 °C, 0.5 h | Improved reaction rate | google.com |

| 6-Nitroindoline | Alkyl Halide | NaH | DMF | Room Temperature | Good yield | researchgate.net |

| 5-Nitroindole | Propargyl Bromide | Not specified | Not specified | Not specified | N-alkylation achieved | d-nb.info |

Beyond the classical S_N2 approach, alternative protocols for benzylation have been developed, although many focus on C-H rather than N-H functionalization. These methods often rely on transition-metal catalysis and proceed through different mechanistic pathways. For example, palladium-catalyzed C3-benzylation of indoles using benzyl carbonates has been reported. nih.gov This reaction proceeds via the formation of a π-benzyl-palladium intermediate, which then undergoes nucleophilic attack by the indole. The regioselectivity (C3 vs. N1) in these systems is controlled by the ligand, solvent, and the specific nature of the palladium intermediate. nih.gov

Microwave-assisted synthesis represents another alternative protocol that can dramatically shorten reaction times and improve yields for N-alkylation reactions compared to conventional heating methods. nih.gov This technique enhances the rate of the nucleophilic substitution reaction under basic conditions, offering a more efficient and scalable process. nih.gov While direct N-benzylation of 5-nitroindole via metal-catalyzed C-N cross-coupling is less common than direct alkylation, these advanced methods highlight the ongoing development of more sophisticated and selective benzylation strategies.

Elaboration of the this compound Scaffold at Peripheral Positions

With the this compound scaffold in hand, further derivatization can be undertaken to introduce additional functional groups. The C3 position remains the most nucleophilic carbon on the ring system and is the primary site for subsequent electrophilic substitution reactions.

Functionalization at C3 Position

The electron-donating character of the indole nitrogen, even when benzylated, ensures that the C3 position is electron-rich and thus susceptible to attack by a wide range of electrophiles. The presence of the electron-withdrawing nitro group at C5 modulates this reactivity but does not prevent functionalization at C3.

One of the most valuable reactions for C3-functionalization is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF, to introduce a formyl group (-CHO) at the C3 position. ijpcbs.comorganic-chemistry.org This reaction has been successfully applied to 5-nitroindole derivatives to produce the corresponding 3-carbaldehydes, which are versatile intermediates for further synthesis. d-nb.info

Another important method for C3-functionalization is the Mannich reaction , which introduces an aminomethyl group onto the C3 position. wikipedia.org This involves reacting the indole with formaldehyde (B43269) and a primary or secondary amine. bhu.ac.in The resulting "Mannich base" can be a final product or serve as a precursor for other derivatives, such as tryptophan analogues. bhu.ac.in

Conjugate addition reactions also provide a powerful tool for C3-alkylation. For instance, 5-nitroindole has been shown to undergo a Michael-type addition to N-benzylmaleimide in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃·OEt₂). This reaction efficiently forms a new carbon-carbon bond at the C3 position, yielding complex structures like indolylsuccinimides. mdpi.com This strategy is effective for both N-H and N-alkylated indoles, including those with electron-withdrawing substituents. mdpi.com

Table 2: C3-Functionalization of 5-Nitroindole Derivatives via Conjugate Addition

| Indole Reactant | Maleimide Reactant | Product | Yield | Reference |

| 5-Nitro-1H-indole | N-Phenylmaleimide | 3-(5-Nitro-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione | 56% | mdpi.com |

| 5-Nitro-1H-indole | N-Benzylmaleimide | 1-Benzyl-3-(5-nitro-1H-indol-3-yl)pyrrolidine-2,5-dione | 68% | mdpi.com |

These methodologies underscore the synthetic utility of the this compound scaffold, allowing for the introduction of diverse functionalities at the C3 position, which paves the way for the creation of a wide array of more complex molecules.

Synthesis of this compound-3-carbaldehyde and Related Intermediates

A common and crucial intermediate for the elaboration of the this compound core is This compound-3-carbaldehyde . Its synthesis is typically achieved through the N-alkylation of 5-nitro-1H-indole-3-carbaldehyde. One established method involves the reaction of 5-nitro-1H-indole-3-carbaldehyde with benzyl bromide in the presence of a base. For instance, using four equivalents of benzyl bromide with 5-nitro-1H-indole-3-carbaldehyde (2a) has been reported. nih.govtandfonline.com Another approach utilizes anhydrous potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) at 90°C, which can produce the desired aldehyde in high yield. nih.govresearchgate.net For example, the reaction of 1H-indole-3-carbaldehyde with benzyl chloride in the presence of anhydrous K2CO3 in DMF at 90°C for 6 hours afforded 1-substituted-1H-indole-3-carbaldehydes. researchgate.net

The starting material, 5-nitro-1H-indole-3-carbaldehyde, can be synthesized from 5-nitro-1H-indole. tandfonline.com Furthermore, variations in the benzyl group, such as the use of 4-methylbenzyl bromide, 4-fluorobenzyl bromide, and 3-chlorobenzyl bromide, allow for the synthesis of a range of substituted N-benzyl-5-nitroindole-3-carbaldehyde derivatives. nih.govtandfonline.com These aldehydes serve as versatile precursors for further modifications.

A general procedure for the synthesis of 1-substituted-1H-indole-3-carbaldehydes involves stirring a mixture of 1H-indole-3-carbaldehyde, the corresponding benzyl chloride, and anhydrous K2CO3 in DMF at 90°C for 6 hours. researchgate.net The reaction progress is monitored by thin-layer chromatography. researchgate.net

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| Indole-3-carbaldehyde, Benzyl bromide | Anhydrous K2CO3, DMF, 90°C, 6h | 1-Benzyl-1H-indole-3-carbaldehyde | 91% | nih.gov |

| 5-Nitro-1H-indole-3-carbaldehyde, 3-Chlorobenzyl bromide | --- | 1-(3-Chlorobenzyl)-5-nitro-1H-indole-3-carbaldehyde | 25% | nih.gov |

Introduction of Acetonitrile (B52724) Moieties at C4 and Their Synthetic Routes

The introduction of an acetonitrile group at the C4 position of the this compound skeleton yields 2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile , a valuable intermediate for the synthesis of more complex molecules. Synthetic strategies for this transformation often involve nucleophilic substitution or condensation reactions.

One common route involves the alkylation of indole derivatives. For instance, the use of cesium carbonate (Cs₂CO₃) in acetonitrile under reflux conditions can achieve a yield of approximately 76%. In multi-step functionalization, sodium carbonate (Na₂CO₃) in aqueous acetonitrile at room temperature is employed for intermediates, resulting in a yield of around 49%. The choice of base is critical, with Cs₂CO₃ enhancing nucleophilicity for higher yields, while Na₂CO₃ is suitable for milder conditions. The polarity of the solvent, such as acetonitrile, is also a key factor as it optimizes the solubility of the nitroaromatic compounds.

Alternative routes may involve the use of halogenated intermediates to achieve regioselective substitution. For example, bromination at the C4 position of a protected indole using N-bromosuccinimide (NBS) in DMF can be followed by nitration at the C5 position.

Derivatization via Thiosemicarbazones and Related Hybrid Structures

A significant derivatization strategy for this compound involves the formation of thiosemicarbazones . These are typically synthesized by reacting an aldehyde, such as this compound-3-carbaldehyde, with a thiosemicarbazide. nih.gov This reaction provides a straightforward method to link the indole core with a thiosemicarbazone moiety, creating hybrid molecules with potential biological activities. nih.gov

For example, a series of 1-benzyl indole-based thiosemicarbazones were synthesized by first preparing N-benzyl-3-formyl indole and then reacting it with various thiosemicarbazides. nih.gov This approach allows for the introduction of diverse substituents on the thiosemicarbazone part of the molecule. nih.gov

Similarly, 5-nitroindole-rhodanine conjugates can be synthesized from N-alkyl/benzyl 5-nitroindole-3-carbaldehyde derivatives. nih.govtandfonline.com These conjugates are formed through reactions with rhodanine (B49660) or 3-aminorhodanine. For instance, (Z)-5-[(1-Benzyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxothiazolidin-4-one and (E)-3-{[(1-Benzyl-5-nitro-1H-indol-3-yl)methylene]amino}-2-thioxothiazolidin-4-one are examples of such derivatives. tandfonline.com

The synthesis of new thiosemicarbazones from indole derivatives and their subsequent reaction with ethyl bromoacetate (B1195939) to yield 4-oxo-thiazolidine substituted indoles has also been reported. researchgate.net

| Starting Aldehyde | Reactant | Product Class | Reference |

| 1-Benzyl-1H-indole-3-carbaldehyde | Thiosemicarbazides | 1-Benzyl indole-based thiosemicarbazones | nih.gov |

| This compound-3-carbaldehyde | Rhodanine | 5-Nitroindole-rhodanine conjugates | nih.govtandfonline.com |

| This compound-3-carbaldehyde | 3-Aminorhodanine | 5-Nitroindole-rhodanine conjugates | tandfonline.com |

| Indole derivatives | Thiosemicarbazides, Ethyl bromoacetate | 4-Oxo-thiazolidine substituted indoles | researchgate.net |

Synthesis of Related Heterocyclic Systems Derived from the 1-Benzyl-5-nitroindole Framework

The 1-benzyl-5-nitroindole framework serves as a building block for the synthesis of more complex, fused heterocyclic systems. One notable example is the synthesis of pyrrolo[3,2-a]phenazines . This can be achieved by reacting 5-nitroindole derivatives with anilines in the presence of a strong base like potassium tert-butoxide (t-BuOK) in DMF at low temperatures. nih.gov This reaction proceeds through the formation of 4-(N-arylamino)-5-nitrosoindoles as intermediates. nih.gov For instance, 3-benzyl-8-methoxy-2-methylpyrrolo[3,2-a]phenazine has been synthesized, demonstrating the utility of the benzyl-substituted indole in constructing these extended aromatic systems. nih.gov

Optimization of Synthetic Pathways and Reaction Efficiencies

Impact of Catalytic Systems and Reagent Selection on Yield and Selectivity

The efficiency and selectivity of synthetic routes to this compound and its derivatives are highly dependent on the choice of catalysts and reagents.

In the synthesis of 2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile , the selection of the base is a critical factor influencing the yield. The use of cesium carbonate (Cs₂CO₃) leads to higher yields (around 76%) compared to sodium carbonate (Na₂CO₃) (around 49%). This is attributed to the enhanced nucleophilicity provided by Cs₂CO₃.

For Rh(III)-catalyzed C–H alkylation reactions of indoles, the catalyst loading and the presence of additives significantly impact the outcome. For instance, in the alkylation with diazo compounds, the use of [RhCp*Cl₂]₂ as a catalyst and AgSbF₆ as an additive proved to be the most effective combination, leading to a high yield of 92%. mdpi.com In the absence of an additive, the yield dropped to 36%. mdpi.com The choice of solvent also plays a crucial role, with ethanol (B145695) being identified as the optimal medium in this particular reaction. mdpi.com

The synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters via a [3+2] cyclization strategy highlights the influence of activating groups on the reaction conditions. The reaction involves the treatment of imines with a potassium carbonate-derived anion of methyl 2-(2-fluoro-5-nitrophenyl)acetate. mdpi.com The presence of the nitro group as an activating group allows the conversion to occur at temperatures of 90 to 95 °C. mdpi.com

| Reaction | Catalytic System/Reagent | Key Factor | Impact on Yield/Selectivity | Reference |

| Synthesis of 2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile | Cesium Carbonate vs. Sodium Carbonate | Base Selection | Cs₂CO₃ provides higher yield (76%) due to enhanced nucleophilicity. | |

| Rh(III)-Catalyzed C-H Alkylation of Indoles with Diazo Compounds | [RhCp*Cl₂]₂, AgSbF₆ | Additive | AgSbF₆ significantly improves yield to 92%. | mdpi.com |

| [3+2] Cyclization for 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters | K₂CO₃, Nitro-activated substrate | Activating Group | Nitro group enables reaction at lower temperatures (90-95°C). | mdpi.com |

Comparative Analysis of Different Synthetic Routes based on Academic Metrics

The synthesis of this compound can be approached through several distinct routes. The most common and direct method involves the N-alkylation of commercially available 5-nitroindole. However, more classical, multi-step syntheses that build the indole core itself, such as the Fischer, Bartoli, or Cadogan syntheses, represent alternative pathways. rsc.org A comparison based on academic metrics like yield, reaction time, and conditions reveals the practical advantages and disadvantages of each approach.

The most straightforward route is the direct N-benzylation of 5-nitroindole. The primary variables in this synthesis are the choice of base, solvent, and temperature. A comparative analysis of different conditions for this step highlights the trade-offs involved.

| Metric | Route 1: N-Benzylation (NaH/THF) | Route 2: N-Benzylation (K₂CO₃/DMF) |

| Starting Material | 5-Nitroindole | Indole-3-carbaldehyde (example) |

| Reagents | Sodium hydride (NaH), Benzyl chloride (BnCl) | Potassium carbonate (K₂CO₃), Benzyl bromide |

| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |

| Temperature | 0°C to Room Temperature | 90-95°C |

| Reaction Time | 2–4 hours | 6 hours |

| Reported Yield | ~85% | ~91% |

| Notes | NaH is a strong, pyrophoric base requiring anhydrous conditions and careful handling. The reaction is relatively fast and proceeds at lower temperatures. | K₂CO₃ is a milder, easier-to-handle base. The reaction requires a higher temperature and longer duration but can be more amenable to scale-up. rsc.org |

Classical indole syntheses provide alternative, albeit more complex, routes to the core indole structure, which would then require subsequent nitration and benzylation steps. These methods are generally lower-yielding and more labor-intensive for this specific target but are invaluable for creating substituted indoles not accessible through other means.

| Metric | Fischer Indole Synthesis | Bartoli Indole Synthesis | Cadogan Cyclization |

| Key Precursors | Phenylhydrazine, Aldehyde/Ketone | Nitroarene, Vinyl Grignard reagent | o-Nitrostilbene (generated in situ) |

| Key Transformation | jove.comjove.com-sigmatropic rearrangement of a phenylhydrazone. chemtube3d.com | Addition of vinyl Grignard to a nitroarene followed by acid-catalyzed cyclization. | Reductive cyclization of an o-nitrostilbene derivative, often using a phosphine (B1218219) reagent. |

| Typical Conditions | Often requires strong acid (e.g., H₂SO₄, PPA) and/or high temperatures. | Grignard reaction at low temperatures, followed by acidic workup. | Typically requires a palladium catalyst and a phosphine reductant (e.g., P(OEt)₃) at high temperatures. |

| Advantages | High versatility, one of the most widely used methods for indole synthesis. | Specifically for synthesizing 7-substituted indoles from o-substituted nitroarenes. | Tolerant of various functional groups. |

| Disadvantages | Harsh conditions can limit functional group tolerance; regioselectivity can be an issue with unsymmetrical ketones. | Requires at least 3 equivalents of the Grignard reagent; not suitable for all substitution patterns. | Can be complex, sometimes resulting in moderate yields. rsc.org |

For the specific synthesis of this compound, direct N-benzylation of 5-nitroindole is unequivocally the superior route based on academic metrics of efficiency, yield, and simplicity. The choice between different benzylation conditions (e.g., NaH/THF vs. K₂CO₃/DMF) depends on factors such as available equipment, safety considerations, and desired reaction time. The classical methods, while fundamental to indole chemistry, are not competitive for this particular target compound but remain essential for constructing more complex or uniquely substituted indole frameworks.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 5 Nitro 1h Indole

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, primarily reduction to the corresponding amino group, which opens up pathways to a diverse array of functionalized indole (B1671886) derivatives.

Reduction Pathways and Formation of Reactive Intermediates

The reduction of the nitro group on the indole ring is a common and synthetically useful transformation. Several methods are available to achieve this, with catalytic hydrogenation being one of the most prevalent. The reduction of 5-nitroindoles can be effectively carried out using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source. nih.govresearchgate.net Another common method involves the use of metals in acidic media, such as tin(II) chloride (SnCl2) in an alcoholic solvent. nih.govresearchgate.netresearchgate.net

The reduction of aromatic nitro compounds is understood to proceed through a series of intermediates, as described by the Haber mechanism. google.comorientjchem.org This pathway involves the stepwise reduction of the nitro group (NO2) to a nitroso group (NO), followed by further reduction to a hydroxylamine (B1172632) (-NHOH) intermediate. The hydroxylamine is then reduced to the final amine (-NH2). google.comnih.gov The hydroxylamine intermediate can sometimes accumulate as it is the slowest step in the reduction process. google.com These reactive intermediates, particularly the nitroso and hydroxylamine species, can in some cases be isolated or participate in subsequent reactions.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Hydrogen Source | Typical Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Ammonium (B1175870) formate | Room temperature to mild heating |

| Tin(II) Chloride (SnCl₂) | HCl/Ethanol (B145695) | Reflux |

| Iron (Fe) | Acetic Acid/Ethanol | Reflux |

Oxidation Reactions of the Nitro Moiety

The oxidation of the nitro group in 1-benzyl-5-nitro-1H-indole is not a commonly reported transformation. The nitrogen atom in a nitro group is already in a high oxidation state (+3), making further oxidation energetically unfavorable under standard laboratory conditions. Reactions that target other parts of the molecule, such as the indole nucleus or the benzyl (B1604629) group, are more likely to occur without affecting the nitro group.

Reactivity of the Indole Nucleus in the Presence of N1-Benzyl and C5-Nitro Substituents

The reactivity of the indole core towards electrophilic and nucleophilic attack is significantly influenced by the electronic effects of the N1-benzyl and C5-nitro substituents.

Electrophilic Aromatic Substitution Patterns

The indole ring is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C3 position. However, the presence of substituents modifies this reactivity. The N1-benzyl group is generally considered to be weakly activating and, through its inductive and steric effects, can influence the regioselectivity of electrophilic attack. The C5-nitro group, on the other hand, is a strong electron-withdrawing group and is deactivating towards electrophilic aromatic substitution. youtube.comminia.edu.eglibretexts.orglibretexts.org

A common electrophilic substitution reaction for indoles is the Vilsmeier-Haack reaction, which introduces a formyl group at the C3 position. chemistrysteps.comijpcbs.comwikipedia.orgorganic-chemistry.orgrsc.org For 5-nitroindole (B16589) derivatives, this reaction has been shown to proceed at the C3 position, indicating that despite the deactivating nitro group, the inherent nucleophilicity of C3 still drives the reaction. researchgate.net

Nucleophilic Additions and Substitutions

The presence of the electron-withdrawing nitro group at the C5 position makes the indole ring more susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur on the indole nucleus, particularly at positions ortho or para to the nitro group, if a suitable leaving group is present. libretexts.orgmdpi.com In the case of this compound, while there is no inherent leaving group, the electron-deficient nature of the ring can facilitate additions of strong nucleophiles.

Studies on related 5-nitroindole derivatives have shown that they can undergo nucleophilic substitution reactions. For example, reaction with sodium azide (B81097) has been used to introduce an azide group. nih.gov Furthermore, reactions with organometallic reagents, such as Grignard reagents, can also lead to addition or substitution on the indole ring, although the specific outcomes for this compound are not extensively documented. researchgate.net

Reactions Involving the Benzyl Substituent

The N1-benzyl group can also participate in chemical reactions, most notably its cleavage from the indole nitrogen. This debenzylation can be achieved under various conditions. Oxidative cleavage of N-benzyl groups can be accomplished using reagents that target the benzylic position. nih.govnih.govdntb.gov.uabohrium.com For instance, treatment with aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures has been shown to cleave nitrobenzyl groups, a reaction that is presumed to proceed via oxidation at the benzylic position by dissolved oxygen. nih.gov

Reductive cleavage, often referred to as hydrogenolysis, is another common method for N-debenzylation. This is typically carried out using a palladium catalyst and a hydrogen source, such as hydrogen gas or through catalytic transfer hydrogenation. mdpi.comnih.govrsc.orgmpg.de

Radical reactions can also be initiated at the benzylic position of the N-benzyl group. The benzylic C-H bonds are relatively weak and susceptible to hydrogen atom abstraction, which can lead to the formation of a stabilized benzylic radical. nih.gov This radical can then undergo various subsequent reactions. nih.govcmu.edulibretexts.org

In-depth Mechanistic Studies on this compound Remain a Niche Area of Research

Following a comprehensive search of scientific literature, it has been determined that detailed theoretical and experimental investigations specifically elucidating the reaction mechanisms of the chemical compound this compound are not extensively available in publicly accessible research. While the synthesis and reactivity of the broader classes of indoles and nitroindoles are well-documented, in-depth mechanistic studies, including kinetic analyses and computational modeling, for this specific N-benzylated 5-nitroindole derivative appear to be limited.

The existing body of research tends to focus on the synthesis of various substituted indoles and their applications, particularly in medicinal chemistry. For instance, studies often describe the use of this compound as an intermediate in the creation of more complex molecules with potential biological activity. However, these papers typically concentrate on synthetic yields and the properties of the final products, rather than a fundamental investigation into the reaction pathways of the starting material itself.

General principles of organic chemistry suggest that the reactivity of this compound would be influenced by the interplay of the electron-rich indole nucleus, the electron-withdrawing nitro group at the 5-position, and the bulky N-benzyl substituent. The nitro group is expected to deactivate the benzene (B151609) portion of the indole ring towards electrophilic substitution and direct incoming electrophiles. Conversely, it may activate the ring towards nucleophilic aromatic substitution under certain conditions. The indole nitrogen, being part of an aromatic system, is typically not basic, and the benzyl group at this position is sterically significant.

While theoretical approaches such as Density Functional Theory (DFT) calculations are commonly employed to study reaction mechanisms, predict transition states, and calculate activation energies for many organic reactions, specific computational studies for this compound are not prominently featured in the available literature. Similarly, experimental techniques like kinetic studies, isotopic labeling, and trapping of intermediates, which are crucial for elucidating reaction mechanisms, have not been widely reported for this compound.

The absence of detailed mechanistic studies could be due to a variety of factors, including a research focus on other derivatives with more immediate applications or the inherent complexities of studying its reaction pathways. Therefore, a thorough and detailed account of the theoretical and experimental approaches to elucidate the reaction mechanisms of this compound cannot be provided at this time, as it remains an area with potential for future scientific exploration.

Computational and Theoretical Chemistry Studies of 1 Benzyl 5 Nitro 1h Indole Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For 1-benzyl-5-nitro-1H-indole analogues, these calculations elucidate the relationship between their structure and properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for optimizing molecular geometries and determining the stability of different conformations of this compound analogues.

Researchers often employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-31G(d,p) to perform these calculations. The process begins with the construction of an initial 3D structure of the molecule. This structure is then optimized to find the lowest energy conformation, which corresponds to the most stable molecular geometry. The optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles, can then be compared with experimental data, if available, to validate the computational model. For instance, in a study of a related indole (B1671886) derivative, the computational DFT findings were very similar to experimental XRD results, with only minor deviations attributed to the difference in the physical state (gas phase for calculations versus crystalline phase for XRD) nih.gov.

The stability of the molecule can be further assessed by analyzing its thermodynamic properties, which can also be calculated using DFT. Parameters such as enthalpy, entropy, and Gibbs free energy provide insights into the spontaneity of reactions and the relative stability of different isomers or conformers.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Indole Derivative

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-N (indole ring) | 1.38 |

| C=O | 1.23 | |

| N-O (nitro group) | 1.25 | |

| Bond Angle | C-N-C (indole ring) | 108.5 |

| O-N-O (nitro group) | 124.0 | |

| Dihedral Angle | C-C-N-C | 179.5 |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability nih.gov.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO nih.govrsc.org. This can be correlated with increased bioactivity. The HOMO itself represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron nih.gov.

For this compound analogues, the presence of the electron-withdrawing nitro group and the aromatic rings influences the energies of the frontier orbitals. DFT calculations can be used to determine the energies of the HOMO and LUMO, as well as their spatial distribution. This information helps in predicting the sites of electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ2 / (2η)

A higher chemical hardness indicates lower reactivity, while a higher chemical softness suggests higher reactivity. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.0 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

| Electronegativity (χ) | 4.25 |

| Electrophilicity Index (ω) | 4.01 |

Note: These values are hypothetical and serve to illustrate the concepts. Specific calculations are required for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound analogues, MD simulations provide valuable insights into their conformational flexibility and how they interact with their environment, such as solvent molecules or biological macromolecules.

The simulation begins by defining a system containing the molecule of interest and its surroundings (e.g., a box of water molecules). The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. The forces on each atom are then calculated, and Newton's equations of motion are solved to update the positions and velocities of the atoms over a small time step. By repeating this process for millions of time steps, a trajectory of the molecule's motion can be generated.

Analysis of the MD trajectory can reveal:

Conformational Landscape: By monitoring the dihedral angles of rotatable bonds, the preferred conformations of the molecule and the energy barriers between them can be identified.

Root Mean Square Deviation (RMSD): This metric is used to measure the average distance between the atoms of the simulated structure and a reference structure, providing an indication of the structural stability over time.

Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuations of individual atoms or residues, highlighting the flexible regions of the molecule.

Intermolecular Interactions: MD simulations can be used to study the formation and dynamics of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, between the molecule and its environment. In a biological context, this can help in understanding how a ligand binds to a protein.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic signatures of this compound analogues, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies can be correlated with the peaks in an experimental IR spectrum to assign the vibrational modes of different functional groups. For example, the characteristic stretching frequencies of the N-H, C=O, and NO2 groups can be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. These theoretical chemical shifts can be compared to experimental NMR spectra to aid in the structural elucidation of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule. This provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be compared to an experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative Example)

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

| IR | ν(C=O) | 1720 cm-1 | 1715 cm-1 |

| νasym(NO2) | 1550 cm-1 | 1545 cm-1 | |

| 1H NMR | δ(N-H) | 8.2 ppm | 8.1 ppm |

| 13C NMR | δ(C=O) | 180 ppm | 179 ppm |

| UV-Vis | λmax | 320 nm | 325 nm |

Note: The data presented is for illustrative purposes and highlights the typical correlation between predicted and experimental values.

In Silico Modeling for Biological Activity Prediction and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico methods are increasingly used in drug discovery to predict the biological activity and pharmacokinetic properties of new chemical entities. For this compound analogues, these methods can help in identifying promising candidates for further development.

ADMET profiling is crucial for assessing the drug-likeness of a compound. Various computational models and software are available to predict these properties:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption are predicted to assess oral bioavailability.

Distribution: Properties such as plasma protein binding and blood-brain barrier penetration are estimated.

Metabolism: Prediction of interactions with cytochrome P450 enzymes helps in identifying potential drug-drug interactions.

Excretion: Renal clearance and other excretion pathways can be computationally modeled.

Toxicity: In silico models can predict various toxicities, including mutagenicity, carcinogenicity, and cardiotoxicity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. This method is widely used to understand the binding mode of a drug candidate and to estimate its binding affinity.

The process involves:

Preparation of the Receptor and Ligand: The 3D structures of the receptor and the ligand are prepared, which may involve adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Algorithm: A docking algorithm is used to generate a large number of possible binding poses of the ligand in the receptor's active site.

Scoring Function: A scoring function is then used to evaluate each pose and rank them based on their predicted binding affinity. The pose with the best score is considered the most likely binding mode.

For this compound analogues, molecular docking can be used to screen them against various biological targets to identify potential therapeutic applications. The results of docking studies can provide valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor, which can be used to guide the design of more potent and selective inhibitors.

Table 4: Representative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Lys72, Glu91, Phe327 |

| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355, Ser530 |

| DNA Gyrase | -7.8 | Asp73, Gly77, Thr165 |

Note: This table provides a hypothetical example of molecular docking results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. In the context of this compound analogues, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects, such as anticancer activity. By correlating physicochemical, electronic, and steric properties with biological endpoints, QSAR models can predict the activity of novel analogues, thereby guiding the design of more potent and selective therapeutic agents.

Recent research has focused on developing QSAR models for various classes of indole derivatives to elucidate the structural requirements for their anticancer activities. These studies often employ a range of molecular descriptors and statistical methods to build robust and predictive models.

One such study on a series of pyrido[3,4-b]indole derivatives, which are structurally related to indole analogues, utilized a kernel-based partial least squares (KPLS) regression analysis with 2D chemical fingerprint descriptors. This approach yielded successful predictive QSAR models for the antiproliferative activity against HCT116 colon cancer cells and two pancreatic cancer cell lines, HPAC and Mia-PaCa2. nih.gov The statistical significance of these models is highlighted by their high coefficients of determination (R²) for the training sets (0.99 for HCT116 and HPAC, 0.98 for Mia-PaCa2) and good predictive ability for external test sets (predictive r² of 0.70, 0.58, and 0.70, respectively). nih.gov The atom triplet fingerprint was identified as the most effective 2D descriptor for the HCT116 and HPAC cell lines, while the linear fingerprint descriptor was optimal for the Mia-PaCa2 data. nih.gov

Furthermore, a 3D-QSAR study using a PHASE pharmacophore alignment was conducted for the same series of pyrido[3,4-b]indole derivatives. This resulted in a four-point pharmacophore model for the HCT116 cell line, comprising one hydrogen bond donor and three ring elements. nih.gov This 3D-QSAR model demonstrated a training set R² of 0.683 and an external test set predictive r² of 0.562, offering insights into the electronic and hydrophobic influences on the observed structure-activity relationship (SAR). nih.gov

In another investigation focused on indole-based sulfonylhydrazones as potential anti-breast cancer agents, a QSAR analysis was performed on a dataset of 16 derivatives. mdpi.com This study revealed that the presence of a non-substituted phenyl ring and specific substituents on the indole ring, such as 5-methoxy, 1-acetyl, and 5-chloro groups, were significant contributors to enhanced cytotoxic activity and ligand efficiency against the MCF-7 breast cancer cell line. mdpi.com

A study specifically investigating novel 5-nitroindole (B16589) derivatives as c-Myc G-quadruplex binders with anticancer activity provides highly relevant insights for analogues of this compound. nih.govnih.gov The structure-activity relationship analysis indicated that substitution at the fifth position of the indole ring is crucial for activity. nih.gov For instance, within a series of tested compounds, the 5-nitroindole derivatives demonstrated significant anticancer activities against HeLa cells. nih.gov

The following interactive data table summarizes the anticancer activity of selected 5-nitroindole analogues from a study, highlighting the importance of the 5-nitro substitution.

| Compound | Indole Substitution | IC₅₀ (µM) against HeLa cells |

| 5 | 5-nitro | 5.08 ± 0.91 |

| 7 | 5-nitro | 5.89 ± 0.73 |

| 5b | Unsubstituted | Weaker binding than 5 |

| 9 | 5-nitro | Weaker binding than 9a |

| 9a | 5-amino | Stronger binding than 9 |

A broader QSAR study on a series of 51 benzofuran (B130515) and indole derivatives as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a promising cancer therapy target, employed multiple linear regression (MLR) with a genetic algorithm for variable selection. eurjchem.com The resulting model demonstrated robustness, stability, and good predictive power, with a high coefficient of determination (R² = 0.9328) and strong external validation (R²ext = 0.929). eurjchem.com

These QSAR studies collectively underscore the importance of specific structural features in determining the anticancer activity of indole derivatives. For analogues of this compound, these findings suggest that modifications to the benzyl (B1604629) and nitro groups, as well as substitutions on the indole core, can significantly impact their biological activity. The predictive power of these QSAR models provides a valuable framework for the rational design of new, more effective anticancer agents based on the this compound scaffold.

Structure Activity Relationship Sar and Medicinal Chemistry Paradigms

Impact of N1-Benzylation and Benzyl (B1604629) Ring Substitution on Biological Potency and Selectivity

The introduction of a benzyl group at the N1 position of the indole (B1671886) nucleus is a critical modification that significantly influences the biological profile of these compounds. This substitution not only impacts the molecule's physical properties, such as lipophilicity and steric profile, but also plays a crucial role in its interaction with biological targets.

Research has consistently shown that N-substitution on indole analogs, including with benzyl groups, can markedly enhance biological activity. rsc.org For instance, the conversion of indole-3-carbinol (B1674136) (I3C) to 1-benzyl-indole-3-carbinol (1-benzyl-I3C) resulted in a derivative with an approximately 1000-fold increase in potency for arresting the growth of human breast cancer cells. nih.gov The rationale behind this enhancement is that substituents at the N1 position can stabilize the compound by preventing the formation of reactive intermediates. nih.gov Similarly, in the context of 5-nitroindole (B16589) derivatives designed as G-quadruplex binders, the protection of the N-indole at the first position was found to play a significant role in improving binding affinity. nih.gov

Further refinement of biological activity can be achieved by introducing substituents onto the benzyl ring itself. Studies on tryptamine (B22526) pan-SHIP1/2 inhibitors revealed that the most active analogs featured chlorinated benzyl groups on the indole N1 nitrogen. mdpi.com This highlights that the electronic and steric properties of the benzyl moiety are key determinants of potency. In a series of 1-benzyl indole-based thiosemicarbazones developed as tyrosinase inhibitors, SAR analysis indicated that derivatives with a substitution at the 4-position of the benzyl ring demonstrated superior inhibitory potential. rsc.org One of the most potent compounds in another study, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline, displayed significant efficacy against ovarian cancer xenografts, further underscoring the importance of the N1-benzyl group in conferring potent anticancer properties. researchgate.net

| Compound ID | Substitution on Phenyl Ring of Thiosemicarbazone | IC₅₀ (µM) |

|---|---|---|

| 5a | 4-Cl | 24.16 ± 0.38 |

| 5n | 4-CH₃ | 26.11 ± 0.47 |

| 5c | 2,6-di-CH₃ | 27.40 ± 0.60 |

| 5h | 2,4-di-CH₃ | 29.71 ± 0.72 |

| 5l | 2-Cl | 31.64 ± 1.26 |

Data sourced from a study on N-1 and C-3 substituted indole-based thiosemicarbazones. rsc.org

Influence of the Nitro Group Position (C5) and Its Chemical Modifications on Activity

The position and nature of substituents on the benzene (B151609) portion of the indole ring are pivotal in defining the molecule's biological activity. The 5-nitro indole core, in particular, has been identified as a promising lead structure in several therapeutic areas. nih.gov

The presence of a nitro group at the C5 position is critical for the binding of certain indole derivatives to their targets. nih.gov For example, in a study targeting the c-Myc promoter G-quadruplex, a nitro group at the fifth position was found to be a key feature for binding activity. nih.gov When comparing analogs, 5-nitro indoles and 5-aminoindoles demonstrated significantly stronger binding than the unsubstituted indole parent compound. nih.gov This observation is mirrored in other heterocyclic scaffolds; for instance, the most potent compounds in a series of benzimidazole (B57391) opioids also contain a nitro group at the C5 position. wikipedia.org The strong electron-withdrawing nature of the nitro group significantly alters the electron density distribution of the indole ring system, which can enhance interactions with biological targets. youtube.commdpi-res.com

SAR studies on various indole derivatives confirm the importance of C5 substitution for enhancing biological effects. In a series of celastrol-indole derivatives, substitution at the C-5 position was shown to enhance anti-tumor activity. nih.gov While the nitro group itself is a key pharmacophore, its chemical modification or replacement can also be a viable strategy for optimizing activity. The conversion of the nitro group to other functionalities, such as an amino group, can modulate the compound's electronic properties and hydrogen bonding capacity, leading to altered potency and selectivity. nih.gov

| Compound ID | Description | IC₅₀ (µM) |

|---|---|---|

| 5 | N-indole protected, C3-substituted 5-nitroindole | 1.0 ± 0.1 |

| 7 | N-indole protected, C3-substituted 5-nitroindole | 1.0 ± 0.1 |

| 12 | Unprotected N-indole, C3-substituted 5-nitroindole | >50 |

Data highlights the importance of both the 5-nitro group and N1-protection for activity. nih.gov

Effects of Substituents at C2, C3, and C4 on the Biological Profile

Substitutions at the C2, C3, and C4 positions of the pyrrole (B145914) ring of the indole scaffold are instrumental in modulating the biological profile of the resulting compounds. The inherent reactivity of the indole ring, particularly at the C3 position, allows for a wide range of chemical modifications. mdpi.com

The C3 position is a common site for introducing diversity into indole derivatives. Research has shown that the inclusion of specific side chains at this position can be crucial for biological activity. For example, a methylene-bridged pyrrolidine (B122466) side chain at the C3 position of the 5-nitroindole core was found to be essential for G4-quadruplex binding. nih.gov The 2-phenyl-indole scaffold, with functionalization at the C3 position, has been described as a privileged structure in medicinal chemistry, yielding ligands for various receptors. rsc.orgresearchgate.net

The C2 position also offers a valuable handle for modification. The introduction of a carbonyl group at C2, forming an oxindole, has been shown to increase cytotoxicity in cancer cells. mdpi.com The selective oxidation of C2-alkyl-substituted indoles provides a route to 3-oxindoles, while the oxidation of C2,C3-dialkyl-substituted indoles can lead to selective C-H oxygenation or amination at the C2 position, demonstrating how substitution patterns direct reaction pathways. nih.govnih.gov

Substitutions on the benzene ring at positions other than C5 also impact activity. Steric hindrance at the C4 position has been noted to affect the efficiency of certain synthetic reactions. nih.gov In some series of indole derivatives, the introduction of halogen atoms at the C7 position has been shown to affect cytotoxicity. mdpi.com Conversely, in other series, substitution at the C7 position was found to greatly reduce antiproliferative activity, indicating that the effect of substitution is highly context-dependent. nih.gov

Rational Design Principles for Enhancing Efficacy and Specificity of Indole Derivatives

The development of potent and selective indole-based therapeutic agents relies heavily on the principles of rational drug design. This approach leverages an understanding of the target's structure and the compound's SAR to make informed chemical modifications aimed at improving desired properties. rsc.orgnih.gov

A key principle is the optimization of drug-like properties, such as solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy. nih.gov For example, indole derivatives have been designed to circumvent the pharmacokinetic limitations of existing compounds, such as by replacing a metabolically labile carbamate (B1207046) moiety with a more stable urea (B33335) group. rsc.org

Structure-based design, utilizing techniques like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, is a powerful tool for rational design. nih.gov By modeling how compounds bind to the active site of a target protein, researchers can design new derivatives with improved interactions. This approach was successfully used to develop a novel indolebutanoic acid derivative as an aldose reductase inhibitor with significantly higher potency than the original lead compound. nih.gov The design of 1-benzyl-I3C was also guided by rational principles; the addition of the N1-benzyl group was a deliberate strategy to stabilize the molecule and prevent the formation of less active oligomeric products, thereby enhancing its potency. nih.gov Identifying the specific amino acid residues within a target protein that are critical for ligand binding can guide the design of next-generation compounds with enhanced therapeutic efficacy. reddit.com

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

In the quest to optimize lead compounds, medicinal chemists often employ advanced strategies such as scaffold hopping and bioisosteric replacement. These techniques are used to improve potency, selectivity, and pharmacokinetic properties, or to navigate around existing intellectual property. nih.govresearchgate.net

Bioisosteric replacement involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. researchgate.net This is a widely used approach in drug discovery to fine-tune a compound's properties.

Scaffold hopping is a more dramatic modification, where the core molecular framework (the scaffold) of a lead compound is replaced with a structurally different core. nih.gov The new scaffold is designed to maintain the original three-dimensional arrangement of key functional groups necessary for biological activity. This strategy can lead to the discovery of novel chemical classes with improved drug-like properties. nih.govresearchgate.net

A compelling example of this strategy is the scaffold hop from an indole core to an indazole framework. This transformation was used to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 from a lead compound that was selective for MCL-1. rsc.org Similarly, bioisosteric replacements of an indole scaffold with benzimidazole, benzotriazole, or indazole analogues have been explored to optimize inhibitors of human cytosolic phospholipase A2α. kisti.re.kr These strategies represent powerful tools in lead optimization, enabling the exploration of new chemical space and the development of superior therapeutic candidates. nih.gov

Advanced Analytical and Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure of 1-Benzyl-5-nitro-1H-indole. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural analysis of this compound and its derivatives. While complete spectral data for the parent compound is not extensively published, analysis of closely related derivatives, such as its 3-carboxylate and 3-carbaldehyde analogs, provides valuable insights into the expected chemical shifts.

For instance, in the ¹H NMR spectrum of methyl this compound-3-carboxylate, the benzylic protons appear as a singlet around 5.39 ppm. nih.gov The protons on the indole (B1671886) ring and the benzyl (B1604629) group exhibit complex multiplets in the aromatic region. nih.gov Similarly, for this compound-3-carbaldehyde, the benzylic protons are observed as a singlet at 5.65 ppm in DMSO-d6. tandfonline.comnih.gov A patent describing the synthesis of this compound reports a proton NMR spectrum in CDCl3 with characteristic signals at 8.61 ppm (d, 1H), and 8.09 ppm (dd, 1H). google.com

The ¹³C NMR spectrum of methyl this compound-3-carboxylate shows the benzylic carbon at approximately 51.3 ppm and the carbons of the indole and benzyl rings in the range of 110-144 ppm. nih.gov

Interactive Data Table: NMR Data for this compound Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm |

| Methyl this compound-3-carboxylate | ¹H | CDCl₃ | 9.09 (d), 8.14 (dd), 7.98 (s), 7.39–7.32 (m), 7.17–7.14 (m), 5.39 (s), 3.96 (s) nih.gov |

| ¹³C | CDCl₃ | 164.3, 143.5, 139.4, 137.3, 134.8, 129.3, 128.7, 127.1, 126.1, 118.9, 118.6, 110.6, 110.0, 51.5, 51.3 nih.gov | |

| This compound-3-carbaldehyde | ¹H | DMSO-d₆ | 10.0 (s), 8.96 (d), 8.75 (s), 8.15 (dd), 7.84 (d), 7.34 (m), 5.65 (s) nih.gov |

| This compound | ¹H | CDCl₃ | 8.61 (d, J = 2.1 Hz, 1H), 8.09 (dd, 1H) google.com |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, characteristic absorption bands are observed. For example, methyl this compound-3-carboxylate exhibits strong peaks at 1705 cm⁻¹ (C=O stretch of the ester), and at 1537 and 1341 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) respectively. nih.govmdpi-res.commdpi-res.com

Interactive Data Table: Key IR Absorption Bands for a this compound Derivative

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| Methyl this compound-3-carboxylate | C=O (Ester) | 1705 nih.govmdpi-res.commdpi-res.com |

| NO₂ (asymmetric stretch) | 1537 nih.govmdpi-res.commdpi-res.com | |

| NO₂ (symmetric stretch) | 1341 nih.govmdpi-res.commdpi-res.com |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For methyl this compound-3-carboxylate, the molecular ion peak (M⁺) is observed at an m/z of 310, which corresponds to its molecular weight. nih.gov For derivatives like (E)-3-(1-benzyl-5-nitro-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one, positive-ion electrospray ionization (ESI) mass spectrometry shows a protonated molecular ion [M+1]⁺. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid and convenient method used to monitor the progress of chemical reactions. For the synthesis of this compound and its derivatives, TLC on silica (B1680970) gel plates is employed to determine when the starting materials have been consumed and the product has formed. google.comgoogleapis.comgoogleapis.com

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography using silica gel is a standard procedure. google.comgoogleapis.comgoogleapis.com The crude product is loaded onto a column packed with silica gel, and a solvent system of appropriate polarity is used to elute the components. In the case of a related derivative, this compound-3-carbonitrile, a mixture of dichloromethane (B109758) and hexane (B92381) was used as the eluent. rsc.org This technique allows for the separation of the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a high-resolution technique used for both the analysis and purification of compounds. While specific HPLC methods for this compound are not detailed, it is a standard method for assessing the purity of final products in synthetic chemistry. google.com For example, HPLC analysis was used to confirm the purity of related indole compounds, indicating a purity of greater than 99%. google.com

Future Directions and Emerging Research Frontiers for 1 Benzyl 5 Nitro 1h Indole

Development of Novel and Sustainable Synthetic Protocols (e.g., Green Chemistry Approaches)

The synthesis of indole (B1671886) derivatives has been a cornerstone of organic chemistry for over a century. researchgate.net However, traditional methods often rely on harsh reaction conditions and environmentally hazardous reagents. The future of synthesizing 1-Benzyl-5-nitro-1H-indole and its analogs lies in the adoption of green chemistry principles, which prioritize efficiency, safety, and sustainability.

Recent advancements in synthetic methodologies offer promising avenues for the greener production of such compounds. These include the use of microwave irradiation, ultrasound, ionic liquids, and nanocatalysts, which can lead to higher yields, shorter reaction times, and the elimination of toxic solvents. researchgate.net For instance, catalyst-free cyclocondensation reactions in environmentally friendly solvents like ethanol (B145695) represent a significant step forward. psgcas.ac.in

Furthermore, developing regioselective synthesis methods is crucial. A recently developed practical method for the regioselective nitration of indoles using ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions presents an environmentally friendly alternative to traditional nitration reactions that use strong acids. nih.gov Such protocols could be adapted for the synthesis of this compound, ensuring greater control over the final product while minimizing waste. The exploration of one-pot multicomponent reactions also holds considerable promise for streamlining the synthesis process, making it more atom-economical and efficient. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indole Derivatives

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Catalysts | Often involves heavy metals or strong acids. | Nanocatalysts, biocatalysts, or catalyst-free systems. |

| Solvents | Use of volatile and toxic organic solvents. | Water, ionic liquids, or solvent-free conditions. |

| Energy Input | Often requires high temperatures and prolonged heating. | Microwave or ultrasound irradiation for rapid heating. |

| Byproducts | Can generate significant amounts of hazardous waste. | Designed to minimize waste and maximize atom economy. |

| Safety | Potential for hazardous reactions and exposure to toxic chemicals. | Inherently safer processes and materials. |

Exploration of Untapped Therapeutic Applications and Biological Targets

The 5-nitroindole (B16589) scaffold is a key feature in a number of biologically active molecules, and its derivatives have shown promise in various therapeutic areas. nih.govnih.gov While the full therapeutic potential of this compound itself is yet to be fully elucidated, related compounds offer intriguing clues for future research.

A significant area of interest is oncology. Novel 5-nitroindole derivatives have been identified as binders of the c-Myc G-quadruplex, a DNA structure implicated in cancer. nih.govnih.gov These compounds have been shown to downregulate the expression of the c-Myc oncogene and induce cell-cycle arrest in cancer cells. nih.gov This suggests that this compound could be investigated as a potential anticancer agent, targeting similar pathways.

Beyond cancer, indole derivatives have a broad spectrum of biological activities. New 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives have demonstrated antimicrobial properties. researchgate.net Additionally, other substituted benzimidazole (B57391) derivatives containing a 5-nitro group have been explored as angiotensin II receptor antagonists for the treatment of hypertension. nih.gov These findings open the door to screening this compound for a range of activities, including as an antibacterial, antifungal, or antihypertensive agent.

Table 2: Potential Therapeutic Targets for this compound Based on Related Compounds

| Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | c-Myc G-quadruplex | Derivatives of 5-nitroindole have shown binding and downregulation activity. nih.govnih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes/Pathways | Other 1-benzyl indole derivatives exhibit antimicrobial effects. researchgate.net |

| Cardiovascular Disease | Angiotensin II Type 1 Receptor | 5-nitro benzimidazole derivatives have shown antagonist activity. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

Deep learning, a subset of AI, has shown considerable promise in predicting the biological activities and physicochemical properties of molecules. mdpi.com For this compound, AI models could be trained on existing data for related indole compounds to predict its potential biological targets and to design new analogs with improved efficacy and safety profiles. These models can analyze vast chemical spaces to identify novel structures that are more likely to be active against a specific target. springernature.com

Furthermore, AI can aid in virtual screening, where large libraries of virtual compounds are computationally evaluated for their ability to bind to a biological target. nih.gov This can significantly reduce the time and cost associated with traditional high-throughput screening. By integrating AI and ML into the research pipeline, the exploration of this compound's therapeutic potential can be made more efficient and targeted.

Translational Research Prospects and Preclinical Development Considerations

The journey from a promising compound to a clinically approved drug is a rigorous one, involving extensive preclinical development. For this compound, a clear understanding of its pharmacokinetic and pharmacodynamic properties will be essential.

Should this compound show significant promise, particularly in the realm of oncology, preclinical studies would need to assess its efficacy in relevant animal models. For instance, if it is pursued as a c-Myc inhibitor, its effect on tumor growth would be evaluated in xenograft models. researchgate.net

A critical aspect of preclinical development is the evaluation of a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. In silico tools can provide initial predictions, but these must be validated through in vitro and in vivo experiments. Understanding the metabolic fate of the nitro group is particularly important, as this can influence both efficacy and toxicity.

The development of a robust and scalable synthesis, as discussed in section 8.1, is also a crucial consideration for translational research. A manufacturing process that is both cost-effective and environmentally friendly will be vital for the compound's future viability. Encouraging findings from these preclinical studies could pave the way for further investigation and potential clinical trials. rsc.org

Q & A

Q. How is 1-Benzyl-5-nitro-1H-indole typically synthesized in laboratory settings?

The synthesis involves N-alkylation of 5-nitroindole with benzyl halides. Two common methodologies include:

- Method A : Reaction of 5-nitroindole with benzyl bromide in anhydrous DMSO using sodium hydride (NaH) as a base, achieving >99% yield after purification via column chromatography .

- Method B : Alkylation in ethanol/acetone with potassium hydroxide (KOH), yielding ~40–50% after flash chromatography .

Both methods require inert conditions (e.g., nitrogen atmosphere) and careful purification to isolate the product.

Q. What are the key spectroscopic techniques used to confirm the structure of this compound?

- 1H/13C NMR : To verify the benzyl group (δ ~5.3 ppm for CH2) and nitro-substitution pattern (deshielded aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight confirmation (e.g., ESI or EI-MS) .

- HPLC : To assess purity (>98% by HPLC in optimized syntheses) .

Cross-referencing with literature data is critical for validation .

Q. What safety precautions are necessary when handling nitro-substituted indole derivatives?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Waste Disposal : Segregate nitro-containing waste and transfer to specialized hazardous waste facilities .

- Emergency Measures : For spills, use absorbent materials and avoid aqueous rinses to prevent contamination .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in N-alkylation reactions?

- Base Selection : Strong bases like NaH in DMSO improve deprotonation efficiency compared to KOH in ethanol, as seen in yields >99% vs. ~40% .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing intermediates .

- Stoichiometry : A 1.25:1 molar ratio of base to substrate minimizes side reactions .

- Temperature : Room temperature is typically sufficient, though slight heating (40–50°C) may accelerate sluggish reactions .

Q. How should researchers address discrepancies in spectroscopic data when characterizing novel nitro-indole derivatives?

- Purity Checks : Use HPLC to rule out impurities affecting NMR signals .

- Deuterated Solvents : Ensure solvents are anhydrous and deuterated to avoid peak splitting from residual protons .

- Comparative Analysis : Cross-validate with HRMS and published NMR data for structurally similar compounds (e.g., 1-Benzyl-5-methoxy-1H-indole) .

- Repeat Experiments : Reproduce synthesis and characterization to confirm reproducibility .

Q. What strategies are effective for modifying the nitro group in this compound to explore structure-activity relationships?

- Reduction to Amine : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine for further functionalization .

- Nucleophilic Substitution : Replace nitro with other groups (e.g., methoxy, cyano) using SNAr reactions under basic conditions .

- Vicarious Nucleophilic Substitution (VNS) : Introduce alkyl or aryl groups at the nitro-bearing position via base-mediated reactions .

- Photocatalytic Reactions : Utilize light-driven methods to modify nitro groups while preserving the indole core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.